2-Benzothiazolamine, 6-(1-piperidinyl)-
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Overview
Description
Spectramide is a substituted benzamide compound known for its potent and selective antagonistic effects on dopamine D2 receptors. It is chemically described as N-[2-[4-iodobenzyl-N-methylamino]-2-methoxy-4-ethyl]-5-chloro-methylamine benzamide . This compound has garnered significant interest in the field of neuropharmacology due to its high affinity and selectivity for dopamine D2 receptors, making it a valuable tool for studying these receptors in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spectramide involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of appropriate benzoyl chloride with an amine.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted benzamide with 5-chloro-methylamine under controlled conditions to yield Spectramide.
Industrial Production Methods: Industrial production of Spectramide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Spectramide undergoes various chemical reactions, including:
Oxidation: Spectramide can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Spectramide into its reduced forms.
Substitution: Spectramide can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of Spectramide.
Reduction Products: Reduced forms of Spectramide.
Substitution Products: Substituted benzamide derivatives.
Scientific Research Applications
Spectramide has a wide range of applications in scientific research, including:
Neuropharmacology: Used as a selective dopamine D2 receptor antagonist to study the role of these receptors in neurological disorders.
Radioligand Binding Studies: Employed in radioligand binding assays to investigate receptor-ligand interactions.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): Utilized in imaging studies to visualize dopamine D2 receptors in vivo.
Drug Development: Serves as a lead compound for developing new therapeutic agents targeting dopamine receptors.
Mechanism of Action
Spectramide exerts its effects by selectively binding to dopamine D2 receptors, thereby blocking the action of dopamine at these sites. This antagonistic action inhibits dopamine-mediated signaling pathways, leading to various physiological and pharmacological effects. The high affinity and selectivity of Spectramide for dopamine D2 receptors make it a valuable tool for studying the role of these receptors in the central nervous system .
Comparison with Similar Compounds
Spiperone: Another dopamine D2 receptor antagonist with similar binding properties.
Eticlopride: A selective dopamine D2 receptor antagonist used in research.
Sulpiride: A substituted benzamide with dopamine receptor antagonistic properties.
Comparison:
Binding Affinity: Spectramide exhibits higher binding affinity and selectivity for dopamine D2 receptors compared to some other antagonists.
Selectivity: Spectramide’s selectivity for dopamine D2 receptors over other receptor types is a distinguishing feature.
Properties
CAS No. |
121436-47-3 |
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Molecular Formula |
C12H15N3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
6-piperidin-1-yl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14) |
InChI Key |
IEWVPMDQHHOTTR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
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